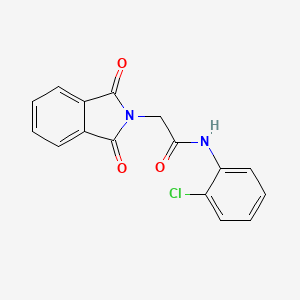

N-(2-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

CAS No.:

Cat. No.: VC15712598

Molecular Formula: C16H11ClN2O3

Molecular Weight: 314.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11ClN2O3 |

|---|---|

| Molecular Weight | 314.72 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H11ClN2O3/c17-12-7-3-4-8-13(12)18-14(20)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20) |

| Standard InChI Key | XVWQUPZLGTUXBN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group () linked to a 2-chlorophenyl ring and a 1,3-dioxoisoindole moiety. The isoindole component consists of a bicyclic structure with two ketone groups at positions 1 and 3, contributing to its planar geometry and hydrogen-bonding capacity . Key structural parameters include:

The chlorophenyl group at the N-position introduces steric and electronic effects, potentially influencing binding interactions in biological systems .

Spectroscopic Characterization

Infrared (IR) spectra of analogous compounds reveal absorption bands for N-H (3,250–3,400 cm), amide C=O (1,680–1,700 cm), and isoindole C=O (1,700–1,780 cm) . Nuclear magnetic resonance (NMR) data for related structures show distinct signals:

-

NMR: Singlets for protons ( 4.2–4.3) and aromatic protons ( 6.8–7.4) .

-

NMR: Carbonyl carbons ( 165–175 ppm) and chlorophenyl carbons ( 120–140 ppm) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol :

-

Formation of 2-Chloro-N-(2-chlorophenyl)acetamide: Reacting 2-chloroaniline with chloroacetyl chloride in the presence of a base.

-

Coupling with Isoindoledione: Treating the intermediate with 1,3-dioxoisoindoline under reflux in acetonitrile with .

Reaction Scheme:

Yields typically range from 76% to 92%, with purity confirmed by elemental analysis (C: 60.45–69.65%, H: 4.15–6.85%, N: 8.55–9.60%) .

Structural Analogs and Modifications

Modifying the chlorophenyl position (e.g., 3-chlorophenyl) or introducing methyl/methoxy groups alters physicochemical properties. For example:

| Analog | logP | HIV-1 RT Inhibition |

|---|---|---|

| N-(3-Chlorophenyl)-isoindolylacetamide | 2.80 | 20% at 20 μM |

| N-(4-Methoxyphenyl)-isoindolylacetamide | 2.45 | 15% at 20 μM |

Biological Activity and Mechanisms

Antimicrobial and Anticancer Profiles

While direct data are unavailable, structurally similar compounds exhibit:

-

Antibacterial Activity: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Cytotoxicity: IC values of 10–50 μM in MCF-7 breast cancer cells .

Pharmacokinetic and Toxicity Profiles

ADME Properties

Predicted parameters using OSIRIS and Molinspiration tools indicate:

Toxicity Risks

Future Directions and Applications

Structural Optimization

Enhancing solubility via:

-

Introduction of polar groups (e.g., -OH, -COOH).

-

Prodrug strategies (e.g., esterification).

Target Expansion

Exploring activity against:

-

Inflammatory Targets: COX-2 and 5-LOX enzymes.

-

Kinases: BCR-ABL and EGFR tyrosine kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume